

# Preclinical Efficacy of SLC-391: A Technical Overview for Drug Development Professionals

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## Compound of Interest

Compound Name: SLC-391

Cat. No.: B10856089

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An In-depth Guide to the Preclinical Profile of a Novel AXL Inhibitor

**SLC-391** is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance.[1] Preclinical investigations have demonstrated its anti-tumor activity in a variety of cancer models, both as a monotherapy and in combination with other anticancer agents, highlighting its potential as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical efficacy data for **SLC-391**, tailored for researchers, scientists, and drug development professionals.

## In Vitro Potency and Cellular Effects

**SLC-391** exhibits high potency with a single-digit nanomolar IC50 value against AXL kinase.[1] Studies have shown that acute myeloid leukemia (AML) cells with elevated expression of GAS6 (the ligand for AXL) and AXL are two to three times more sensitive to **SLC-391**. [2] In vitro, treatment with **SLC-391** has been shown to decrease the phosphorylation of AXL at tyrosine 779, as well as downstream signaling molecules such as AKT at serine 473 and ERK at threonine 202/tyrosine 204 in AML cells in a dose-dependent manner.[2]

While a comprehensive table of IC50 values across a broad panel of cancer cell lines is not publicly available, the existing data underscores the targeted potency of **SLC-391** against cancers with a dependency on AXL signaling.

## In Vivo Efficacy in Preclinical Models

The anti-tumor efficacy of **SLC-391** has been demonstrated in various preclinical animal models, including those for non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).<sup>[1][3]</sup>

A notable study in a CT-26 syngeneic mouse model of colon carcinoma provides specific insights into the in vivo activity of **SLC-391** and its interplay with the immune system.

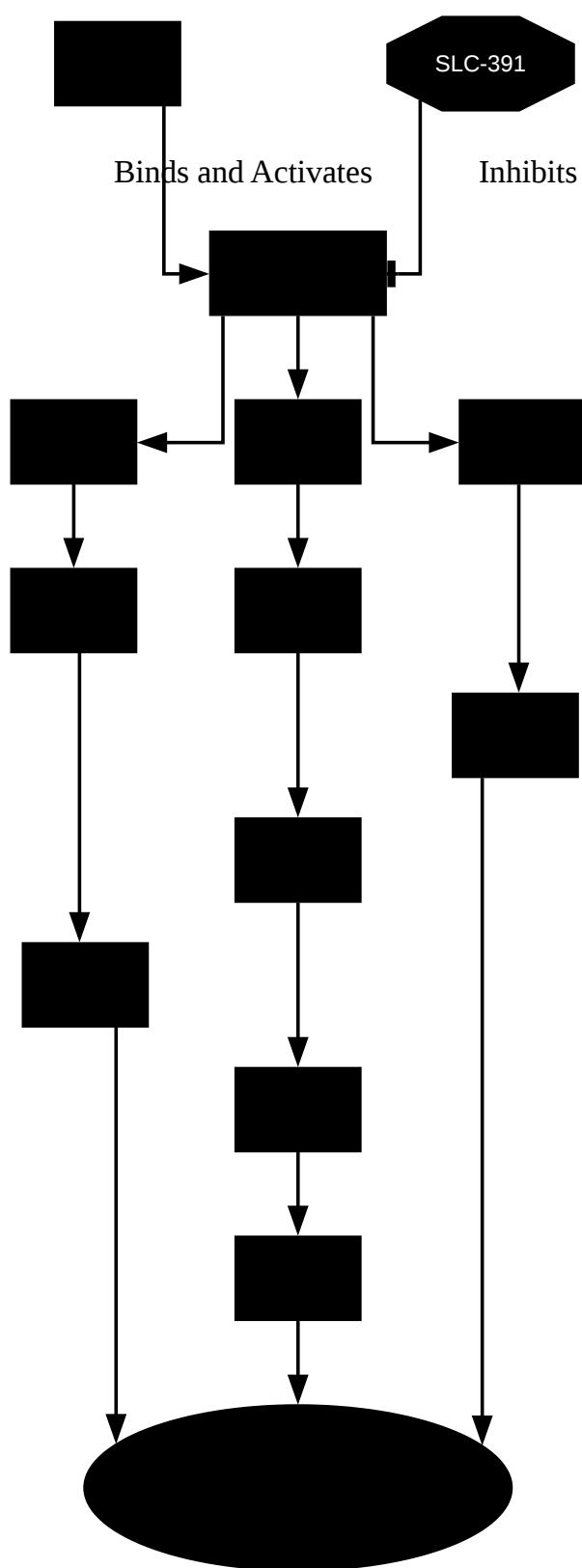
Treatment Group	Dosage and Administration	Tumor Growth Inhibition (TGI)	Key Observations
SLC-391	50 mg/kg, p.o.	37%	Increased number of NK cells, higher M1/M2 macrophage ratio, and increased CD8+ T/Treg ratio in the tumor microenvironment. <sup>[4]</sup>
anti-PD-1 Antibody	Not specified	27%	Delayed tumor growth. <sup>[4]</sup>
SLC-391 + anti-PD-1 Antibody	Not specified	Synergistic	Dramatically prolonged overall survival compared to vehicle control. <sup>[4]</sup>

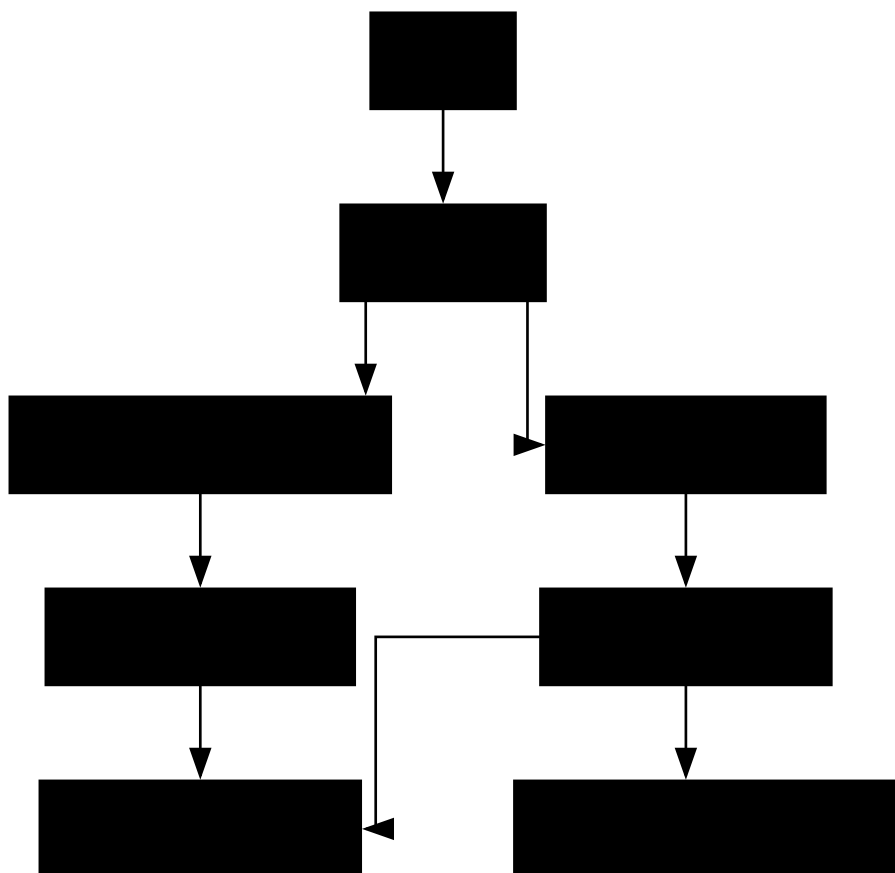
These findings suggest that **SLC-391** not only directly inhibits tumor growth but also modulates the tumor microenvironment to be more responsive to immunotherapy.

## Mechanism of Action: AXL Signaling Pathway

**SLC-391** exerts its anti-tumor effects by inhibiting the AXL receptor tyrosine kinase. AXL activation, typically through its ligand GAS6, triggers a cascade of downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion. The primary pathways affected by AXL signaling include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT

pathways.<sup>[5][6][7][8][9]</sup> By blocking the initial phosphorylation of AXL, **SLC-391** effectively shuts down these pro-tumorigenic signals.





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